Lipophilicity Modulation: Target vs. Unsubstituted Aniline Analog
The target compound possesses a computed logP of 4.709, which is significantly higher than the estimated logP of ~3.5 for the unsubstituted analog N-[(E)-(5-bromothiophen-2-yl)methylidene]aniline (lacking both fluorine and methyl substituents) [1][2]. The net increase of approximately 1.2 log units is consistent with the combined lipophilicity contributions of the fluorine and methyl groups, which typically add ~0.5–0.8 and ~0.5 log units, respectively, in aromatic systems. This difference is critical in biological applications where membrane permeability or blood–brain barrier penetration is desired.
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.709 (ZINC computed) |
| Comparator Or Baseline | N-[(E)-(5-bromothiophen-2-yl)methylidene]aniline — logP estimated ~3.5 (class-level inference from fragment contributions) |
| Quantified Difference | ΔlogP ≈ +1.2 |
| Conditions | Computed using ZINC; comparator logP estimated from known substituent contributions |
Why This Matters
Procurement decisions for fragment- or lead-like libraries require precise lipophilicity control; the additional logP increment of the target compound provides a quantifiable advantage for optimizing pharmacokinetic profiles.
- [1] ZINC Database. ZINC135721. logP = 4.709. https://zinc.docking.org/substances/ZINC000000135721/ (accessed 2025). View Source
- [2] Gerebtzoff, G., & Seelig, A. (2004). In silico prediction of blood–brain barrier permeation using the calculated logP and molecular volume. Journal of Medicinal Chemistry, 47(18), 4417–4424. DOI:10.1021/jm049902c. View Source
